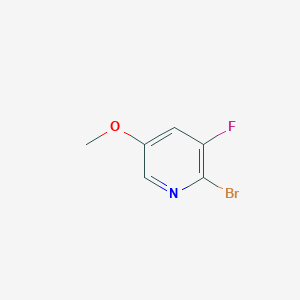

2-Bromo-3-fluoro-5-methoxypyridine

説明

BenchChem offers high-quality 2-Bromo-3-fluoro-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUJHHNDYFTJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-87-5 | |

| Record name | 2-Bromo-3-fluoro-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

An Important Note on Chemical Isomers: Initial searches for "2-Bromo-3-fluoro-5-methoxypyridine" did not yield a verifiable Chemical Abstracts Service (CAS) number or consistent technical data, suggesting it is a less common or potentially misidentified isomer. This guide will therefore focus on the well-documented and commercially available regioisomer, 3-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884494-81-9) . This compound is a valuable and versatile building block in medicinal chemistry, and the principles, reactions, and analytical techniques discussed herein are broadly applicable to this class of substituted pyridines.

Introduction: A Strategic Building Block in Medicinal Chemistry

3-Bromo-5-fluoro-2-methoxypyridine is a halogenated and functionalized pyridine derivative that has emerged as a significant intermediate in the synthesis of complex organic molecules.[1] Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in the unique arrangement of its functional groups. The pyridine core is a common motif in a vast number of approved pharmaceutical agents.[2] The substituents on this core in 3-bromo-5-fluoro-2-methoxypyridine offer a confluence of properties and reactive sites that are highly desirable in the construction of novel therapeutic agents:

-

The Bromine Atom (C3-Position): Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular diversity.[3]

-

The Fluorine Atom (C5-Position): The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing bioavailability, and modulating pKa.[3]

-

The Methoxy Group (C2-Position): This electron-donating group influences the electronic properties of the pyridine ring, which can affect its reactivity and its potential to interact with biological targets.[3]

This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, key synthetic applications, and safety considerations for 3-Bromo-5-fluoro-2-methoxypyridine.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is essential for its effective use in research and development.

Physicochemical Data

The key physical properties of 3-Bromo-5-fluoro-2-methoxypyridine are summarized in the table below. This data is crucial for reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 884494-81-9 | [1][4][5] |

| Molecular Formula | C₆H₅BrFNO | [4][5] |

| Molecular Weight | 206.01 g/mol | [4][5] |

| Appearance | Colorless oil or liquid at room temperature | [1][6] |

| Density | ~1.6 g/cm³ | [1] |

| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-5-fluoro-2-methoxypyridine. While publicly available, citable spectra for this specific compound are not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronegativity and positions of the bromine, fluorine, and methoxy substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule. The carbon attached to the methoxy group will appear in the aliphatic region, while the five carbons of the pyridine ring will be in the aromatic region. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling).

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass can be used to confirm the elemental composition.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include C-H stretching from the aromatic ring and methoxy group, C=N and C=C stretching vibrations from the pyridine ring, C-O stretching of the methoxy ether, and C-Br and C-F stretching vibrations.

Synthesis Methodologies

Several synthetic routes to 3-Bromo-5-fluoro-2-methoxypyridine have been reported, primarily involving the functionalization of a pre-existing pyridine core. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This method involves the O-methylation of the corresponding pyridinone precursor. This is a common and effective strategy for introducing a methoxy group onto a pyridine ring.

Caption: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine via O-methylation.

Detailed Experimental Protocol: [6]

-

To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) in toluene (100 mL), add silver carbonate (Ag₂CO₃, 10.0 g, 36.5 mmol).

-

Slowly add iodomethane (3.89 mL, 62.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through diatomaceous earth and wash the solid pad with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to yield 3-bromo-5-fluoro-2-methoxypyridine as a colorless oil.[6]

Causality Behind Experimental Choices:

-

Silver Carbonate as Base: Silver carbonate acts as a mild base to deprotonate the pyridinone, forming the nucleophilic oxygen anion. It also serves as a scavenger for the iodide byproduct, driving the reaction to completion by precipitating silver iodide.

-

Toluene as Solvent: Toluene is a relatively non-polar aprotic solvent that is suitable for this type of reaction and allows for easy workup.

-

Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is advantageous for energy consumption and minimizing potential side reactions.

Method 2: Bromination of 2-Methoxy-5-fluoropyridine

An alternative approach is the direct bromination of a 2-methoxy-5-fluoropyridine precursor. This relies on electrophilic aromatic substitution, where the position of bromination is directed by the existing substituents.

Caption: Synthesis via electrophilic bromination of a pyridine precursor.

Detailed Experimental Protocol: [1]

-

In a dried reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF).

-

Heat the reaction mixture to 70 °C and stir for approximately 5 hours.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.[1]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Anhydrous THF: THF is a suitable polar aprotic solvent for this reaction. The use of anhydrous conditions is important to prevent side reactions with water.

-

Elevated Temperature: Heating is required to facilitate the electrophilic substitution on the pyridine ring, which is generally less reactive than benzene.

Key Reactions and Applications in Drug Development

The synthetic utility of 3-Bromo-5-fluoro-2-methoxypyridine is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the pharmaceutical industry to construct the complex molecular architectures of drug candidates.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For 3-Bromo-5-fluoro-2-methoxypyridine, this allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3-position.

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki Coupling: (Based on protocols for similar bromopyridines[7])

-

In a reaction vessel, combine 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

-

Purify the product using column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] This reaction allows for the coupling of 3-Bromo-5-fluoro-2-methoxypyridine with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry.

Caption: Generalized workflow for the Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination: (Based on protocols for similar bromo-heterocycles[3])

-

To an oven-dried reaction vessel, add a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide).

-

Seal the vessel and purge with an inert gas.

-

Add 3-Bromo-5-fluoro-2-methoxypyridine, followed by the amine coupling partner and an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring until completion.

-

After cooling, the reaction is worked up by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

-

The final product is purified by column chromatography.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-5-fluoro-2-methoxypyridine should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[2][8]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

Recommended Personal Protective Equipment (PPE): [2][8]

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.

Handling and Storage: [8]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[2]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.[2]

Conclusion

3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) is a highly valuable and versatile building block for medicinal chemistry research. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

-

Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

3-Bromo-5-fluoro-2-methoxypyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.

-

Supporting Information. (2011). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of substituted bromofluoromethoxypyridines, with a specific focus on the well-documented and commercially available isomer, 3-Bromo-5-fluoro-2-methoxypyridine. While the specific isomer 2-Bromo-3-fluoro-5-methoxypyridine was requested, a thorough review of chemical literature and commercial databases indicates a lack of available data for this specific substitution pattern. Consequently, this paper will leverage the extensive information on 3-Bromo-5-fluoro-2-methoxypyridine (CAS: 884494-81-9) as a representative and highly relevant model for this class of compounds. The methodologies, reaction mechanisms, and strategic applications discussed herein are fundamentally applicable to the broader family of halogenated pyridine derivatives, offering valuable insights for professionals in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics. The strategic introduction of halogen atoms, such as bromine and fluorine, along with methoxy groups, provides medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacological properties of lead compounds.

-

Fluorine: The inclusion of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

-

Bromine: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1]

-

Methoxy Group: This group can influence conformation, solubility, and receptor-binding interactions.

3-Bromo-5-fluoro-2-methoxypyridine embodies this strategic design, making it a valuable building block for generating diverse chemical libraries for screening and lead optimization in pharmaceutical and agrochemical research.[1]

Core Physicochemical Properties

The precise molecular weight and other key physical properties of 3-Bromo-5-fluoro-2-methoxypyridine are fundamental to its use in synthesis and analysis. These values are critical for stoichiometric calculations, reaction monitoring, and structural elucidation.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | PubChem[2] |

| Molecular Weight | 206.01 g/mol | PubChem[2] |

| CAS Number | 884494-81-9 | ChemicalBook[3], PubChem[2] |

| Appearance | Colorless to light yellow liquid/solid mixture | ChemicalBook[3] |

| Boiling Point | 188.4 ± 35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook[3] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine is a multi-step process that requires precise control of reaction conditions. A common and scalable route involves the diazotization and subsequent bromination of a substituted aminopyridine precursor.

Synthetic Pathway Overview

A validated synthetic route begins with 2-methoxy-5-aminopyridine, proceeds through a fluorination step via a diazonium intermediate, and concludes with regioselective bromination.[4] This pathway is favored for its use of readily available starting materials and robust reaction conditions suitable for industrial scale-up.

Caption: Synthetic workflow for 3-Bromo-5-fluoro-2-methoxypyridine.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established procedures.[4]

PART A: Synthesis of 2-Methoxy-5-fluoropyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-5-aminopyridine in a suitable acid (e.g., hydrochloric acid).

-

Diazotization: Cool the mixture to 0-5°C using an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Fluorination: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Subsequently, add a fluorinating agent such as tetrafluoroboric acid (HBF₄).

-

Reaction & Workup: Gradually warm the reaction to 35-45°C and hold until nitrogen evolution ceases, indicating the completion of the reaction. Cool the mixture, neutralize, and extract the product with an organic solvent. Purify the crude product to yield 2-methoxy-5-fluoropyridine.

PART B: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

-

Bromination: Dissolve the 2-methoxy-5-fluoropyridine from Part A in a suitable solvent. Add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, portion-wise. The methoxy group at the 2-position is an ortho-para director, and the fluorine at the 5-position is deactivating, which directs the electrophilic bromine to the C3 position.

-

Reaction & Purification: Heat the mixture to 20-90°C for 2-6 hours, monitoring by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction, quench any remaining bromine, and perform an aqueous workup. The crude product is then purified by silica gel column chromatography to afford the final product as a colorless oil.[3]

Applications in Drug Discovery and Development

The utility of 3-Bromo-5-fluoro-2-methoxypyridine lies in its role as a key intermediate for synthesizing more complex, biologically active molecules. Its structure allows for facile diversification through cross-coupling chemistry.

Scaffold for Kinase Inhibitors and Neurological Agents

This class of compound is primarily utilized in pharmaceutical research and development. The unique arrangement of its functional groups makes it a valuable precursor for complex drug candidates, particularly in the fields of oncology and neurology.[1] The bromine atom at the 3-position is strategically placed for Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or heteroaryl moieties to explore structure-activity relationships (SAR).

Agrochemical Synthesis

Beyond pharmaceuticals, these versatile building blocks are also employed in the agrochemical industry. They serve as a foundation for designing novel pesticides and herbicides, where the incorporation of fluorine often enhances the biological efficacy and stability of the final active ingredient.[1]

Safety and Handling

As with all halogenated organic compounds, proper safety protocols must be strictly followed when handling 3-Bromo-5-fluoro-2-methoxypyridine.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[2][5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage and Stability: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation. It is reported to be light-sensitive.[3]

Conclusion

3-Bromo-5-fluoro-2-methoxypyridine stands as a testament to the power of strategic functionalization in chemical synthesis. Its defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. While the originally requested isomer, 2-Bromo-3-fluoro-5-methoxypyridine, remains elusive in the current body of scientific literature, the principles and applications detailed for its close analog provide a robust and actionable framework for professionals engaged in the design and synthesis of novel chemical entities. This guide serves as a foundational resource, grounded in authoritative data, to support the innovative work of scientists in drug discovery and beyond.

References

-

MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. Available from: [Link]

-

Pipzine Chemicals. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. Available from: [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. Available from: [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

LabAlley. 2-Bromo-5-fluoro-3-methylpyridine, min 97%, 100 grams. Available from: [Link]

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine

This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine, a key building block in contemporary drug discovery and medicinal chemistry.[1][2] Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures, particularly in the fields of oncology and neurology.[1] We will delve into the scientifically robust and field-proven synthetic pathways, offering not just protocols, but also the mechanistic rationale behind the experimental choices. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic strategy.

I. Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic disconnections have been reported for the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine. A critical evaluation of these routes is essential for selecting the most efficient, scalable, and cost-effective approach.

Route A: Fluorination Followed by Regioselective Bromination

This is the preferred and more contemporary approach, commencing from readily available starting materials. The synthesis proceeds in two key steps:

-

Diazotization-Fluorination: Conversion of 2-methoxy-5-aminopyridine to the intermediate 2-methoxy-5-fluoropyridine.

-

Electrophilic Bromination: Introduction of the bromine atom at the C2 position of the pyridine ring.

This pathway is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and generally high yields, making it suitable for industrial-scale production.[3]

Route B: Methylation of a Pre-functionalized Pyridine Core

This alternative route involves the methylation of 3-bromo-5-fluoro-2-hydroxypyridine. While seemingly more direct, this pathway is often hampered by the high cost and limited commercial availability of the starting material. Furthermore, reported yields for this methylation step are often modest, around 44%, which can be a significant drawback for large-scale synthesis.[3]

Based on this analysis, this guide will focus primarily on the detailed execution of Route A .

II. Recommended Synthetic Pathway: A Detailed Walkthrough

The following sections provide a step-by-step guide for the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine, following the strategically advantageous Route A.

Overall Synthetic Scheme

Caption: The recommended two-step synthesis of 2-Bromo-3-fluoro-5-methoxypyridine.

Step 1: Synthesis of 2-methoxy-5-fluoropyridine via the Balz-Schiemann Reaction

This transformation is a cornerstone of aromatic fluorination chemistry. It involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding aryl fluoride.[4][5][6]

The reaction proceeds via two distinct stages:

-

Diazotization: The amino group of 2-methoxy-5-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is typically not isolated.

-

Fluoride Displacement: The diazonium salt is then reacted with a fluorinating agent, such as tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄).[3] Upon heating, the diazonium group is expelled as nitrogen gas, a thermodynamically favorable process, generating a highly reactive aryl cation. This cation is immediately trapped by the fluoride ion from the tetrafluoroborate anion to form the C-F bond.[5][6]

Caption: Simplified mechanism of the Balz-Schiemann reaction.

-

Reagents and Equipment:

-

Procedure:

-

In a reaction vessel, dissolve 2-methoxy-5-aminopyridine in the chosen acid (e.g., hydrochloric acid).[3]

-

Cool the mixture to 0-5 °C using an ice bath.[3]

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

-

To the cold diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) and allow the mixture to warm to room temperature.[3]

-

Gently heat the reaction mixture to 35-45 °C. Vigorous gas evolution (N₂) will be observed.[3] Maintain this temperature until the gas evolution ceases.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methoxy-5-fluoropyridine. The product can be purified further by distillation or column chromatography if necessary.

-

Step 2: Electrophilic Bromination of 2-methoxy-5-fluoropyridine

The final step is the regioselective bromination of the electron-rich pyridine ring to yield the target compound.

This reaction is an electrophilic aromatic substitution (SEAr). The pyridine ring, while generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, can undergo substitution, typically at the 3-position.[7][8][9]

In the case of 2-methoxy-5-fluoropyridine, the directing effects of the substituents must be considered:

-

-OCH₃ group (at C5): This is a strongly activating, ortho-, para-directing group.

-

-F group (at C3): This is a deactivating, but ortho-, para-directing group.

-

Pyridine Nitrogen: Deactivates the ring, particularly at the 2, 4, and 6 positions.

The combined effect of these groups directs the incoming electrophile (Br⁺) to the C2 position, which is ortho to the activating methoxy group and meta to the deactivating fluoro group. The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[10]

-

Reagents and Equipment:

-

Procedure:

-

In a dry reaction flask, dissolve 2-methoxy-5-fluoropyridine in anhydrous THF.[11]

-

Add N-bromosuccinimide (NBS) to the solution.[11]

-

Heat the reaction mixture to reflux (around 70 °C) and stir for several hours (typically 2-6 hours).[3][11] Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.[11]

-

If succinimide has precipitated, remove it by filtration.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The final product, 2-Bromo-3-fluoro-5-methoxypyridine, can be purified by column chromatography or recrystallization.[11]

-

III. Data Summary

The following table summarizes the key quantitative aspects of the recommended synthetic pathway.

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | 2-methoxy-5-aminopyridine | 1. NaNO₂, HCl2. HBF₄ | Water/Acid | 0-5, then 35-45 | 2-4 | High |

| 2 | 2-methoxy-5-fluoropyridine | NBS | THF | ~70 | 2-6 | High |

Note: Yields are highly dependent on the specific reaction scale and purification methods employed.

IV. Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[12][13]

-

Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Acids and Bases: Strong acids (HCl, H₂SO₄) and bases should be handled with care.

-

Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood. Liquid bromine is highly corrosive and toxic and requires extreme caution.

-

Solvents: Organic solvents are flammable and should be kept away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[12][14][15]

V. Conclusion

The synthesis of 2-Bromo-3-fluoro-5-methoxypyridine is most reliably and efficiently achieved through a two-step sequence involving the Balz-Schiemann fluorination of 2-methoxy-5-aminopyridine, followed by the regioselective bromination of the resulting 2-methoxy-5-fluoropyridine intermediate. This pathway offers high yields, utilizes readily available starting materials, and is amenable to scaling. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable building block for their drug discovery and development programs.

VI. References

-

Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Retrieved from

-

PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

-

ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Boroncore. (n.d.). 884494-81-9 | 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of 3-Bromo-5-Fluoro-2-Methoxypyridine in Advanced Organic Synthesis. Retrieved from [Link]

-

Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Page loading... [guidechem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methoxypyridine: Properties, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and synthetic utility of 2-Bromo-3-fluoro-5-methoxypyridine. As a key heterocyclic building block, this compound offers a unique combination of substituents, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This document provides an in-depth analysis of its properties, synthesis, core reactivity, and field-proven protocols for its application in cornerstone cross-coupling reactions.

Core Chemical and Physical Properties

2-Bromo-3-fluoro-5-methoxypyridine is a functionalized pyridine derivative whose strategic substitution pattern dictates its reactivity. The bromine atom at the C2 position serves as a versatile handle for cross-coupling reactions, while the fluorine at C3 and the methoxy group at C5 modulate the electronic properties of the pyridine ring, influencing reaction outcomes and the physicochemical properties of its derivatives.

The compound typically presents as a white to light yellow solid at room temperature.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1256806-73-1 | [3][4] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Boiling Point | 202.2 ± 35.0 °C (at 760 mmHg) | [3] |

| Primary Application | Intermediate for pharmaceutical & agrochemical synthesis | [1] |

Spectroscopic Profile

While detailed, publicly accessible spectra for this specific compound are limited, a Certificate of Analysis confirms the existence of its ¹H NMR spectrum.[2] Based on the structure and established principles of NMR spectroscopy, a predicted profile can be outlined. This theoretical analysis is crucial for researchers in verifying the identity and purity of the compound during synthesis and subsequent reactions.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring.

-

H-6: This proton would appear as a doublet, split by the adjacent fluorine atom at C5 (a four-bond coupling, ⁴J(H,F)).

-

H-4: This proton would appear as a doublet of doublets, showing coupling to both the adjacent fluorine at C3 (a three-bond coupling, ³J(H,F)) and the fluorine at C5 (a three-bond coupling, ³J(H,F)).

-

-OCH₃: A sharp singlet corresponding to the three methoxy protons would be observed in the upfield region (typically 3.8-4.0 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will display six signals. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (Br, F, N, O). The carbon atoms bonded to these heteroatoms (C2, C3, C5) will show characteristic shifts, and C-F coupling will be observable.

¹⁹F NMR Spectroscopy (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom on the pyridine ring.

Synthesis and Manufacturing

A definitive, peer-reviewed synthesis for 2-Bromo-3-fluoro-5-methoxypyridine is not widely published. However, a logical and robust synthetic route can be proposed based on established heterocyclic chemistry. A plausible approach involves the selective bromination of a 3-fluoro-5-methoxypyridine precursor. This method offers high regioselectivity due to the directing effects of the existing substituents.

Caption: A representative workflow for the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine.

Reactivity and Key Synthetic Applications

The primary utility of 2-Bromo-3-fluoro-5-methoxypyridine lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The C2-Br bond is readily activated by Pd(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. For 2-Bromo-3-fluoro-5-methoxypyridine, this reaction allows for the introduction of diverse aryl and heteroaryl groups at the 2-position, creating complex biaryl structures.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the coupling of 2-bromopyridine derivatives and serves as a robust starting point.[5][6][7]

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-fluoro-5-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Causality Insight: The choice of Pd(dppf)Cl₂ is deliberate for heteroaromatic substrates. The dppf ligand's wide bite angle and electron-rich nature facilitate the reductive elimination step and stabilize the palladium catalyst, preventing decomposition often seen with pyridine-containing substrates. K₂CO₃ is a sufficiently strong base for most arylboronic acids and is less aggressive towards potentially sensitive functional groups than organic bases.

-

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio), via syringe.

-

Causality Insight: The aqueous component is crucial for the transmetalation step, as it helps to activate the boronic acid by forming a more nucleophilic boronate species.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[8] It enables the coupling of 2-Bromo-3-fluoro-5-methoxypyridine with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-3-fluoro-5-methoxypyridine derivatives, which are prevalent motifs in pharmacologically active compounds.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on highly successful and general methods for the amination of challenging 2-bromopyridines.[9][10][11]

-

Catalyst Pre-formation/Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).

-

Causality Insight: Bulky, electron-rich biaryl phosphine ligands like XPhos are essential. Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, and prevents the formation of inactive catalyst dimers.

-

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Reagent Addition: Under the inert atmosphere, add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv.), 2-Bromo-3-fluoro-5-methoxypyridine (1.0 equiv.), and the desired amine (1.2 equiv.).

-

Causality Insight: A strong base like NaOt-Bu is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex necessary for reductive elimination.

-

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to the desired concentration (typically 0.1-0.2 M).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Safety and Handling

2-Bromo-3-fluoro-5-methoxypyridine should be handled by trained professionals in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.

Key Hazards: [12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the most current Safety Data Sheet (SDS) for this compound before use for complete safety, handling, and disposal information.[13][14]

Conclusion

2-Bromo-3-fluoro-5-methoxypyridine stands out as a highly valuable and versatile building block for advanced chemical synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient pathway to complex, functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their discovery and development programs.

References

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. [Link]

-

Autech Scientific. CAS NO. 1256806-73-1 | 2-Bromo-5-fluoro-3-methoxypyridine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Chemsigma. 2-bromo-5-fluoro-3-methoxypyridine [ 1256806-73-1 ]. [Link]

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Autech Scientific. What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-5-fluoro-3-methoxypyridine | 1256806-73-1 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. arctomsci.com [arctomsci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structural Analysis of 3-Bromo-5-fluoro-2-methoxypyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Isomeric Specificity

The pyridine scaffold is a cornerstone of modern medicinal chemistry. The precise arrangement of substituents on this heterocyclic core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. This guide focuses on the comprehensive structural analysis of 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9). While the initial query encompassed a related isomer, the preponderance of available technical data and its established use as a synthetic intermediate directs our focus to this specific compound to ensure the highest degree of scientific integrity and practical utility for researchers. The principles and methodologies detailed herein, however, are broadly applicable to the characterization of other closely related pyridine derivatives.

The Strategic Importance of 3-Bromo-5-fluoro-2-methoxypyridine in Synthesis

3-Bromo-5-fluoro-2-methoxypyridine is a key building block in the synthesis of complex, biologically active molecules.[1] Its utility stems from the strategic placement of its functional groups, which allows for a diverse range of chemical transformations. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, and nitrogen-containing moieties.[2][3] The fluorine atom at the 5-position can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the methoxy group at the 2-position can direct ortho-lithiation and participate in nucleophilic substitution reactions.[2] This trifecta of functionalities makes it a sought-after intermediate in the development of novel therapeutics, particularly in oncology and neurology.[2]

A typical synthetic workflow involving 3-Bromo-5-fluoro-2-methoxypyridine often begins with its use as a foundational scaffold, upon which molecular complexity is built. The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Foundational Physicochemical Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in synthesis and analysis. 3-Bromo-5-fluoro-2-methoxypyridine is a liquid at room temperature.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | [4] |

| Molecular Weight | 206.01 g/mol | [4] |

| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [3][5] |

| Density | 1.6 g/cm³ | [3][5] |

| Appearance | Colorless oil | [5] |

Core Structural Elucidation Methodologies

The unambiguous structural confirmation of 3-Bromo-5-fluoro-2-methoxypyridine relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-5-fluoro-2-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.

3.1.1 Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-fluoro-2-methoxypyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of 1.0-2.0 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 250 ppm.

-

Use a relaxation delay of 2.0-5.0 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[6]

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to appropriately cover the expected chemical shift range for fluoropyridines.

-

Use a suitable relaxation delay and number of scans.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm and the residual solvent signal (e.g., CDCl₃ at 77.16 ppm), respectively.[6]

-

3.1.2 Expected Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to show two distinct aromatic proton signals, each exhibiting splitting patterns due to coupling with the fluorine atom and with each other. A singlet corresponding to the methoxy group protons will also be present at a characteristic chemical shift.

-

¹³C NMR: The spectrum will display six distinct carbon signals. The carbon atoms directly bonded to bromine, fluorine, and the methoxy group will have characteristic chemical shifts. The C-F coupling will be observable as doublets.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift and coupling to the aromatic protons will be diagnostic.

The following diagram illustrates the workflow for NMR-based structural confirmation.

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is also invaluable for identifying fragmentation patterns that can further support structural assignments.

3.2.1 Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.[6]

-

Instrumentation: Obtain the mass spectrum on a mass spectrometer operating in a suitable ionization mode, such as electron ionization (EI) or electrospray ionization (ESI).[6]

-

Ionization (EI mode):

-

Use a standard EI source with an electron energy of 70 eV.[6]

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[6]

3.2.2 Expected Mass Spectrum

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

3.3.1 Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

-

Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with a universal ATR sampling accessory.[6]

-

Acquisition:

-

Acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) at a resolution of 4 cm⁻¹.

-

Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.[6]

-

3.3.2 Expected IR Absorptions

The IR spectrum will exhibit characteristic absorption bands for:

-

C-H stretching and bending (aromatic and aliphatic)

-

C=C and C=N stretching of the pyridine ring

-

C-O stretching of the methoxy group

-

C-F and C-Br stretching vibrations

Synthesis and Purity Assessment

The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine can be achieved through various routes. One patented method involves the diazotization of 2-methoxy-5-aminopyridine, followed by a fluorination reaction and subsequent bromination.[7] Another approach starts from 3-bromo-5-fluoropyridin-2(1H)-one, which is then methylated.[5]

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 3-Bromo-5-fluoro-2-methoxypyridine. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV spectroscopy.

Safety and Handling

3-Bromo-5-fluoro-2-methoxypyridine is considered hazardous.[8] It may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8]

Conclusion

The structural analysis of 3-Bromo-5-fluoro-2-methoxypyridine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. A comprehensive understanding of its physicochemical properties, combined with robust analytical methodologies, is essential for its effective utilization as a key intermediate in the design and synthesis of next-generation pharmaceuticals. This guide provides the foundational knowledge and experimental framework for researchers to confidently handle, characterize, and employ this valuable synthetic building block.

References

-

2-Bromo-5-fluoro-3-methoxypyridine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.

-

2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

- Preparation method of fluoropyridine compounds. (2013). Google Patents.

-

2-Bromo-3-methoxypyridine. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

2-Bromo-5-methylpyridine. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The Versatility of 3-Bromo-5-Fluoro-2-Methoxypyridine in Advanced Organic Synthesis. (2025). Retrieved January 19, 2026, from [Link]

-

5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic data for 2-Bromo-3-fluoro-5-methoxypyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluoro-5-methoxypyridine

Introduction

2-Bromo-3-fluoro-5-methoxypyridine is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. As with many functionalized pyridine derivatives, it serves as a versatile synthetic building block for the construction of more complex, biologically active molecules.[1][2] The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate for developing novel therapeutic agents and other specialized chemicals.[1]

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques used to characterize 2-Bromo-3-fluoro-5-methoxypyridine. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a self-validating framework for the unambiguous identification of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the pyridine ring is used. The molecular structure is presented below.

Caption: Molecular structure of 2-Bromo-3-fluoro-5-methoxypyridine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined. For 2-Bromo-3-fluoro-5-methoxypyridine, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra, adapted from established methodologies for similar pyridine derivatives.[3]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

1. Sample Preparation: Approximately 15 mg of 2-Bromo-3-fluoro-5-methoxypyridine is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The solution is then transferred to a 5 mm NMR tube.

2. Instrumentation & Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz spectrometer.[3]

-

¹H NMR Acquisition: Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 second, and the co-addition of 16 scans to ensure a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: A wider spectral width of ~250 ppm is used. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay (2.0 seconds) are necessary.[3]

3. Data Processing: The acquired raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are then manually phase- and baseline-corrected to produce clean, interpretable data. Chemical shifts are referenced to the TMS signal (¹H) or the residual solvent signal of CDCl₃ (¹³C, δ = 77.16 ppm).[3]

¹H NMR Spectroscopic Data & Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments. The presence of fluorine at position 3 introduces additional complexity and diagnostic information through hydrogen-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.95 | d | J(H6-F3) ≈ 2.5 Hz | H-6 |

| ~7.20 | d | J(H4-F3) ≈ 9.0 Hz | H-4 |

| ~3.90 | s | - | -OCH₃ |

-

H-6 Proton (δ ≈ 7.95 ppm): This proton is deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet due to a four-bond coupling to the fluorine atom at C-3 (⁴JHF).

-

H-4 Proton (δ ≈ 7.20 ppm): This proton is also deshielded, though to a lesser extent than H-6. It exhibits a larger coupling to the adjacent fluorine atom (³JHF), resulting in a distinct doublet.

-

Methoxy Protons (δ ≈ 3.90 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons or the fluorine atom. They appear as a sharp singlet.

Caption: Key H-F coupling interactions in the ¹H NMR spectrum.

¹³C NMR Spectroscopic Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The direct and long-range coupling of carbon to fluorine (JCF) is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| ~156 | d, ²J(CF) ≈ 15 Hz | C-5 |

| ~142 | d, ¹J(CF) ≈ 240 Hz | C-3 |

| ~138 | d, ³J(CF) ≈ 5 Hz | C-2 |

| ~135 | d, ³J(CF) ≈ 12 Hz | C-6 |

| ~115 | d, ²J(CF) ≈ 25 Hz | C-4 |

| ~56 | s | -OCH₃ |

-

C-3 (δ ≈ 142 ppm): This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF) of approximately 240 Hz. This large splitting is unambiguous proof of the C-F bond.

-

C-2, C-4, C-5, C-6: These carbons all exhibit smaller, long-range couplings to the fluorine atom, appearing as doublets in the high-resolution spectrum. The magnitude of these couplings decreases with the number of bonds separating the carbon and fluorine atoms.

-

-OCH₃ (δ ≈ 56 ppm): The methoxy carbon appears as a singlet at a characteristic upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.[3]

1. Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the diamond crystal of the ATR accessory.[3] 2. Instrumentation & Acquisition: The spectrum is recorded using an FT-IR spectrometer. A typical acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.[3] 3. Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.

IR Spectroscopic Data & Interpretation

The IR spectrum of 2-Bromo-3-fluoro-5-methoxypyridine will display characteristic absorption bands corresponding to its aromatic and functional group components.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) C-H |

| 1600-1450 | C=C / C=N Stretch | Pyridine ring vibrations |

| 1250-1200 | C-O-C Stretch | Asymmetric stretch of aryl ether |

| 1100-1000 | C-O-C Stretch | Symmetric stretch of aryl ether |

| 1150-1050 | C-F Stretch | Carbon-Fluorine bond |

| 650-550 | C-Br Stretch | Carbon-Bromine bond |

-

Pyridine Ring: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.[2]

-

Aryl Ether: The strong, distinct bands for the asymmetric and symmetric C-O-C stretching of the methoxy group are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

Halogens: The C-F and C-Br stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹). The C-F stretch is typically a strong band, while the C-Br stretch appears at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.[3]

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common "hard" ionization technique that provides detailed fragmentation.

1. Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[3] 2. Instrumentation & Ionization: The mass spectrum is obtained using a mass spectrometer operating in EI mode. The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3] 3. Mass Analysis: The analyzer scans a mass range (e.g., m/z 50-300) to detect the resulting ions.

MS Spectroscopic Data & Interpretation

The most telling feature in the mass spectrum of 2-Bromo-3-fluoro-5-methoxypyridine is the isotopic signature of the bromine atom.

-

Molecular Ion (M⁺) Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity: the M⁺ peak and the M+2 peak.

-

m/z for C₆H₅⁷⁹BrFNO⁺ ≈ 206.0

-

m/z for C₆H₅⁸¹BrFNO⁺ ≈ 208.0 This characteristic doublet is definitive evidence for the presence of a single bromine atom in the molecule.

-

-

Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment. Plausible fragmentation pathways include:

-

Loss of a methyl radical (·CH₃) from the methoxy group.

-

Loss of a bromine atom (·Br).

-

Loss of a methoxy radical (·OCH₃).

-

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment | Notes |

|---|---|---|

| 206 / 208 | [M]⁺ | Molecular ion peak, characteristic 1:1 Br isotope pattern |

| 191 / 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 127 | [M - Br]⁺ | Loss of a bromine radical |

| 175 / 177 | [M - OCH₃]⁺ | Loss of a methoxy radical |

Conclusion

The structural identity and integrity of 2-Bromo-3-fluoro-5-methoxypyridine can be unequivocally established through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with characteristic H-F and C-F couplings confirming the position of the fluorine substituent. Infrared spectroscopy validates the presence of key functional groups, including the pyridine ring and the aryl ether linkage. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinctive isotopic pattern of the molecular ion peak providing unambiguous evidence for the single bromine atom. Together, these methods form a robust analytical workflow for the characterization of this important synthetic intermediate.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

- Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-fluoro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-fluoro-5-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this halogenated pyridine derivative. The guide emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the presented protocols, ensuring scientific integrity and trustworthiness. All key claims are supported by authoritative citations, and a complete reference list is provided.

Introduction

2-Bromo-3-fluoro-5-methoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, offers multiple reactive sites for further synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its structural characteristics is paramount for its effective utilization. ¹H NMR spectroscopy stands as a primary analytical technique for elucidating the precise structure and electronic environment of molecules.[2] This guide offers an in-depth exploration of the ¹H NMR spectrum of 2-Bromo-3-fluoro-5-methoxypyridine, providing a foundational resource for its identification, purity assessment, and reaction monitoring.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of 2-Bromo-3-fluoro-5-methoxypyridine dictates the appearance of its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-4 and H-6. The chemical shift of these protons is influenced by the electronic effects of the substituents: the electron-withdrawing inductive effects of the bromine and fluorine atoms, and the electron-donating resonance effect of the methoxy group.

-

H-4 Proton: This proton is situated between the fluorine and methoxy substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect, which would typically shift the H-4 signal downfield. Conversely, the methoxy group exerts an electron-donating resonance effect, which would shift the signal upfield. The interplay of these opposing effects will determine the final chemical shift.

-

H-6 Proton: This proton is adjacent to the nitrogen atom and the bromine atom. The nitrogen atom in the pyridine ring is electron-withdrawing, as is the bromine atom, leading to a significant downfield shift for the H-6 proton.[3]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a singlet. Their chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring.[4]

Spin-Spin Coupling:

The scalar coupling (J-coupling) between the two aromatic protons, H-4 and H-6, will result in the splitting of their respective signals.[5] This is a four-bond coupling (⁴J), which is typically small in magnitude for aromatic systems. Additionally, the fluorine atom at position 3 will couple with the adjacent H-4 proton (a three-bond coupling, ³J H-F) and the more distant H-6 proton (a five-bond coupling, ⁵J H-F).[6][7] The magnitude of these heteronuclear coupling constants can provide valuable structural information.

Based on these theoretical considerations, we can predict the following features in the ¹H NMR spectrum:

-

Two signals in the aromatic region, corresponding to H-4 and H-6.

-

One singlet in the upfield region, corresponding to the methoxy protons.

-

The signal for H-4 will likely appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

-

The signal for H-6 will also likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum